[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine
Brand Name: Vulcanchem
CAS No.: 873578-37-1
VCID: VC21367719
InChI: InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3
SMILES: CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2
Molecular Formula: C13H18BrNO2S
Molecular Weight: 332.26g/mol

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine

CAS No.: 873578-37-1

Cat. No.: VC21367719

Molecular Formula: C13H18BrNO2S

Molecular Weight: 332.26g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine - 873578-37-1

Specification

CAS No. 873578-37-1
Molecular Formula C13H18BrNO2S
Molecular Weight 332.26g/mol
IUPAC Name 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3
Standard InChI Key HCCNLKFYYAJDRJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2
Canonical SMILES CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2

Introduction

Synthesis

The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine typically follows established protocols for sulfonamide derivatives. The general process involves:

  • Formation of the sulfonamide bond:

    • Reaction between a sulfonyl chloride precursor (e.g., 4-bromo-2,5-dimethylbenzenesulfonyl chloride) and cyclopentylamine under basic conditions.

    • Solvents like dichloromethane or acetonitrile are commonly used to facilitate the reaction.

  • Purification:

    • Techniques such as recrystallization or column chromatography are employed to isolate the pure product.

  • Characterization:

    • Spectroscopic methods like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are used to confirm the molecular structure .

Pharmacological Significance

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine belongs to the sulfonamide class, which is known for its wide range of biological activities:

  • Antibacterial properties: Sulfonamides disrupt bacterial folate synthesis.

  • Antitumor potential: Certain sulfonamides inhibit carbonic anhydrase enzymes implicated in cancer progression.

Mechanism of Action

The brominated aromatic ring enhances lipophilicity and facilitates interactions with hydrophobic pockets in biological targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, contributing to high binding affinity .

Drug Development

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine has potential applications in:

  • Anticancer therapies: Due to its structural similarity to known enzyme inhibitors.

  • Antibacterial agents: Exploiting the sulfonamide backbone for targeting bacterial enzymes.

Chemical Research

The compound’s reactivity makes it a valuable intermediate for synthesizing derivatives with tailored pharmacological properties.

Future Directions

Research on [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine could focus on:

  • Molecular docking studies to predict binding affinities with specific enzymes or receptors.

  • In vitro and in vivo assays to evaluate its antimicrobial and anticancer efficacy.

  • Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

By leveraging its unique structural features, this compound holds promise for advancing therapeutic drug design efforts .

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